molecular formula C8H12N2O4S2 B5917319 4,6-Dimethylbenzene-1,3-disulfonamide

4,6-Dimethylbenzene-1,3-disulfonamide

Cat. No.: B5917319
M. Wt: 264.3 g/mol
InChI Key: ZNQJWUISJISGSX-UHFFFAOYSA-N
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Description

4,6-Dimethylbenzene-1,3-disulfonamide is an organic compound with the molecular formula C8H12N2O4S2. It belongs to the class of sulfonamides, which are characterized by the presence of the sulfonamide functional group (–SO2NH2).

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,6-dimethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production of 4,6-Dimethylbenzene-1,3-disulfonamide may involve large-scale sulfonation processes using continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylbenzene-1,3-disulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dimethylbenzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethylbenzene-1,3-disulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interactions with other molecules. The presence of two methyl groups at positions 4 and 6 provides steric hindrance and electronic effects that can affect its chemical behavior compared to other sulfonamides .

Properties

IUPAC Name

4,6-dimethylbenzene-1,3-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S2/c1-5-3-6(2)8(16(10,13)14)4-7(5)15(9,11)12/h3-4H,1-2H3,(H2,9,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQJWUISJISGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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